3-methyl-7H-pyrrolo[2,3-c]pyridazine
Description
Historical Context of Pyrrolo[2,3-c]pyridazine Core Structures in Heterocyclic Chemistry
The history of pyrrolo[2,3-c]pyridazines is rooted in the broader exploration of pyridazine (B1198779) chemistry. The parent pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, was first prepared via the condensation of phenylhydrazine (B124118) and levulinic acid by Emil Fischer. Early synthetic routes to fused pyridazine systems often involved the condensation of 1,4-dicarbonyl compounds or 4-ketoacids with hydrazine (B178648) derivatives.
The synthesis of the pyrrolopyridazine skeleton has evolved significantly over the decades. Key strategies that have been developed for various isomers include multi-step sequences starting from suitably substituted pyrrole (B145914) or pyridazine precursors. For instance, methods like 1,3-dipolar cycloaddition reactions have been employed effectively for constructing the fused-ring system, showcasing the versatility of modern synthetic approaches. nih.govmdpi.com The development of these synthetic methodologies has been crucial in enabling chemists to access and explore the properties of this heterocyclic family.
Contemporary Significance of the Pyrrolo[2,3-c]pyridazine Moiety in Organic Synthesis and Functional Materials
In modern chemical research, the pyrrolo[2,3-c]pyridazine moiety and its isomers are recognized as valuable scaffolds. Their rigid, planar structure and the presence of multiple nitrogen atoms create unique electronic properties, making them attractive for various applications.
In organic synthesis, derivatives of the broader pyrrolopyridazine family serve as building blocks for more complex molecular architectures. Their utility is particularly noted in medicinal chemistry, where related scaffolds like pyrrolo[2,3-d]pyrimidines and other azaindoles are known to interact with various biological targets, including protein kinases. nih.govnih.gov The nitrogen atoms in the scaffold can act as hydrogen bond acceptors, while the NH group of the pyrrole ring can be a hydrogen bond donor, facilitating interactions with biological macromolecules. Although derivatives of the specific pyrrolo[2,3-c]pyridazine isomer are less common in literature, the pharmacological promise of related structures suggests its potential as a pharmacophore. nih.gov
Beyond medicinal applications, fused heterocyclic systems like pyrrolopyridazines are investigated for their potential in functional materials. The extended π-electron systems in these molecules can give rise to interesting photophysical properties, such as fluorescence. nih.gov This has led to research into their use as organic light-emitting diodes (OLEDs) and other organic electronic materials. The ability to tune their electronic properties through chemical modification makes them versatile candidates for materials science.
Specific Focus on 3-methyl-7H-pyrrolo[2,3-c]pyridazine in Advanced Chemical Research
While extensive research exists for the broader class of pyrrolopyridazines, dedicated studies on this compound are not widely reported in the available scientific literature. However, the introduction of a methyl group at the 3-position of the pyrrolo[2,3-c]pyridazine core is of significant chemical interest for several reasons.
The methyl group can influence the molecule's properties in predictable ways, which forms the basis for its potential in advanced research:
Electronic Effects: As an electron-donating group, the methyl substituent can modulate the electron density of the aromatic system. This can affect the molecule's reactivity, its absorption and emission spectra, and its interaction with other molecules.
Steric Influence: The methyl group provides steric bulk, which can influence the regioselectivity of further chemical reactions on the ring system. In a biological context, it can play a crucial role in the binding affinity and selectivity of the molecule for a specific protein target by occupying a hydrophobic pocket.
Physicochemical Properties: Methylation can increase the lipophilicity of the molecule, which may affect its solubility in various solvents and its ability to permeate biological membranes.
Given these factors, research on this compound would likely be directed toward exploring its potential as a novel kinase inhibitor, a probe for biological systems, or a component in new organic electronic materials.
Overview of Research Methodologies and Theoretical Frameworks Applicable to this compound Investigations
The investigation of a novel compound like this compound would employ a combination of synthetic, spectroscopic, and computational methods.
Synthesis and Characterization: The synthesis would likely involve a multi-step sequence, potentially starting from a substituted pyrrole or pyridazine. Cyclization reactions, such as condensation with a hydrazine derivative, would be a plausible key step. rsc.org Following synthesis, purification would be achieved using techniques like column chromatography. The structural confirmation would rely on a suite of spectroscopic techniques.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | To determine the number and environment of hydrogen atoms. | Signals corresponding to the aromatic protons on both rings, a distinct singlet for the methyl group (likely in the 2.0-3.0 ppm range), and a signal for the N-H proton of the pyrrole ring. chemicalbook.com |
| ¹³C NMR | To identify the carbon skeleton of the molecule. | Resonances for all carbon atoms, including the methyl carbon and the distinct carbons of the fused aromatic rings. researchgate.net |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C₇H₇N₃. |
| FT-IR Spectroscopy | To identify functional groups. | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C/C=N bond vibrations within the heterocyclic rings. mdpi.com |
| X-ray Crystallography | To determine the precise three-dimensional structure in the solid state. | Would confirm the planarity of the fused ring system and provide exact bond lengths and angles, as well as information on intermolecular interactions like π-π stacking. nih.gov |
Theoretical Frameworks: Computational chemistry provides invaluable insights into the properties and reactivity of molecules. For this compound, theoretical studies would be highly applicable.
| Computational Method | Application |
| Density Functional Theory (DFT) | Calculation of optimized geometry, electronic structure (HOMO/LUMO energies), dipole moment, and theoretical NMR and IR spectra to support experimental data. acs.org |
| Molecular Docking | If investigated for biological activity, this method would be used to predict the binding mode and affinity of the compound within the active site of a target protein (e.g., a kinase). nih.gov |
| ADME Prediction | In silico prediction of Absorption, Distribution, Metabolism, and Excretion properties to assess the compound's drug-like potential. researchgate.net |
These combined experimental and theoretical approaches are essential for a comprehensive understanding of the chemical nature and potential applications of this compound and its derivatives.
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
3-methyl-7H-pyrrolo[2,3-c]pyridazine |
InChI |
InChI=1S/C7H7N3/c1-5-4-6-2-3-8-7(6)10-9-5/h2-4H,1H3,(H,8,10) |
InChI Key |
LCQAKRMGRRAFCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC=C2)N=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 7h Pyrrolo 2,3 C Pyridazine and Its Derivatives
De Novo Synthesis Strategies for the Pyrrolo[2,3-c]pyridazine Nucleus
De novo strategies focus on constructing the fused bicyclic ring system from acyclic or monocyclic starting materials. These methods are fundamental for creating the core structure and often allow for the early introduction of desired substituents.
A primary and effective method for constructing the pyrrolo[2,3-c]pyridazine system involves the cyclocondensation of suitably functionalized pyrrole (B145914) precursors with hydrazine (B178648) derivatives. A synthetic route can start from 4-aroyl pyrroles, which undergo a Vilsmeier-Haack reaction to introduce carbonyl functionalities at the C2 and C3 positions, yielding pyrrolo-2,3-dicarbonyl intermediates. rsc.org The subsequent condensation of these dicarbonyl compounds with hydrazine or substituted hydrazines leads to the formation of the fused pyridazine (B1198779) ring. rsc.org
Another powerful cyclization strategy involves the intramolecular reaction of N-alkyne-substituted pyrrole esters. beilstein-journals.org In this approach, a pyrrole ester with an alkyne group attached to the nitrogen atom is treated with hydrazine. The hydrazine first reacts with the ester to form a hydrazide, which then undergoes an intramolecular nucleophilic attack on the alkyne's triple bond, leading to the formation of the fused six-membered pyridazine ring. beilstein-journals.org The specific outcome of such cyclizations can be influenced by the electronic nature of the substituents on the alkyne. beilstein-journals.org
Table 1: Overview of Cyclization Strategies for Pyrrolo[2,3-c]pyridazine Formation
| Precursor Type | Key Reagent | Reaction Type | Description |
|---|---|---|---|
| Pyrrole-2,3-dicarbonyl | Hydrazine (N₂H₄) | Condensation | A classic method where a 1,2-dicarbonyl functionality on the pyrrole ring reacts with the two nitrogen atoms of hydrazine to form the pyridazine ring. rsc.org |
| N-Alkyne-substituted pyrrole ester | Hydrazine (N₂H₄) | Nucleophilic Cyclization | The reaction proceeds via a hydrazide intermediate, which then cyclizes onto the alkyne moiety in an intramolecular fashion to yield the fused ring system. beilstein-journals.org |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, minimizing waste and saving time. mdpi.com While specific MCRs for 3-methyl-7H-pyrrolo[2,3-c]pyridazine are not extensively detailed, the principles of MCRs can be applied to construct its analogs or related scaffolds. For instance, sequential MCRs have been developed for the synthesis of the isomeric pyrrolo[2,3-d]pyridazin-7-ones. researchgate.net
A hypothetical MCR for a pyrrolo[2,3-c]pyridazine derivative could involve the reaction of a 1,3-dicarbonyl compound, a hydrazine, and a source for the pyrrole ring components in a one-pot process. Such an approach leverages the formation of multiple bonds in a single operation, offering a rapid and convergent route to the desired heterocyclic core. beilstein-journals.org The versatility of MCRs allows for the creation of diverse chemical libraries by simply varying the starting components. mdpi.com
Table 2: Hypothetical Multi-component Reaction for Pyrrolopyridazine Analogs
| Component 1 | Component 2 | Component 3 | Potential Product | Reaction Principle |
|---|---|---|---|---|
| β-ketoester | Hydrazine derivative | α-haloketone | Substituted Pyrrolo[2,3-c]pyridazine | Combines Knorr pyrazole (B372694) synthesis with subsequent pyrrole ring formation in a sequential one-pot reaction. beilstein-journals.org |
| Malononitrile | Aldehyde | Hydrazine derivative | Aminopyrrolo[2,3-c]pyridazine derivative | Based on the initial formation of a Knoevenagel adduct, followed by cyclization with hydrazine to form the core structure. beilstein-journals.org |
Regioselectivity is a critical aspect in the synthesis of substituted pyrrolo[2,3-c]pyridazines, particularly when using unsymmetrical reagents. For example, in the condensation of a pyrrole-2,3-dicarbonyl compound with a substituted hydrazine like methylhydrazine, the cyclization can theoretically produce two different regioisomers. The control over which nitrogen atom of the hydrazine attacks which carbonyl group determines the final position of the substituent on the pyridazine ring.
The regioselectivity of such cycloaddition and condensation reactions can often be controlled by the electronic properties of the substituents on the reactants and the reaction conditions, such as solvent and temperature. nih.gov While detailed studies on the regioselective synthesis of the specific this compound scaffold are specific, principles from related heterocyclic syntheses, such as pyrrolo[1,2-b]pyridazines, demonstrate that achieving high regioselectivity is often possible. nih.govresearchgate.net This control is essential for ensuring the synthesis of a single, well-defined isomer for further investigation.
Functionalization and Derivatization Approaches for this compound
Once the core pyrrolo[2,3-c]pyridazine nucleus is formed, it can be further modified to introduce various functional groups. These reactions typically exploit the inherent electronic properties of the pyrrole and pyridazine rings.
The pyrrolo[2,3-c]pyridazine ring system is composed of an electron-rich pyrrole ring and an electron-deficient pyridazine ring. This electronic disparity dictates that electrophilic aromatic substitution reactions will preferentially occur on the pyrrole moiety. pearson.com The nitrogen atom in the pyrrole ring donates electron density into the ring, making it more reactive towards electrophiles than benzene. pearson.com Reactions such as acylation, nitration, or halogenation are expected to take place at the positions on the pyrrole ring (C4 or C5) due to the resonance stabilization of the reaction intermediate. pearson.com
Table 3: Potential Electrophilic Substitution Reactions
| Reaction | Typical Reagents | Expected Position of Substitution | Product Type |
|---|---|---|---|
| Friedel-Crafts Acylation | Acyl chloride / Lewis acid (e.g., AlCl₃) or Acetic anhydride (B1165640) / SnCl₄ | C4 or C5 | Acyl-pyrrolo[2,3-c]pyridazine |
| Vilsmeier-Haack Reaction | POCl₃ / DMF | C4 or C5 | Formyl-pyrrolo[2,3-c]pyridazine |
| Nitration | HNO₃ / H₂SO₄ (under mild conditions) | C4 or C5 | Nitro-pyrrolo[2,3-c]pyridazine |
| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | C4 or C5 | Halo-pyrrolo[2,3-c]pyridazine |
In contrast to the pyrrole ring, the pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This makes it susceptible to attack by nucleophiles. wur.nl If the pyridazine ring of the scaffold is substituted with a good leaving group, such as a halogen, it can undergo nucleophilic aromatic substitution (SNAr). wur.nl This allows for the introduction of a wide range of substituents.
For instance, a chloro-substituted pyrrolo[2,3-c]pyridazine could react with various nucleophiles like amines, alkoxides, or thiolates to yield amino-, alkoxy-, or thio-substituted derivatives, respectively. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile first adds to the electron-deficient ring to form a Meisenheimer-type intermediate, followed by the elimination of the leaving group to restore aromaticity. wur.nl
Table of Compounds
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) for Pyrrolo[2,3-c]pyridazine Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the late-stage functionalization of complex heterocyclic systems. wikipedia.org For a scaffold like this compound, these reactions would typically be employed on a halogenated precursor, most likely a chloro-, bromo-, or iodo-derivative. The positions on the pyridazine ring (C4 and C5) are the most probable sites for such halogenation, providing a handle for subsequent coupling reactions.
Suzuki-Miyaura Coupling: This reaction facilitates the formation of C-C bonds by coupling an organoboron reagent with a halide. nih.govnih.gov For the functionalization of a hypothetical halo-3-methyl-7H-pyrrolo[2,3-c]pyridazine, the Suzuki-Miyaura reaction would allow the introduction of a wide array of aryl, heteroaryl, or alkyl groups. By analogy with other pyridazine systems, a typical reaction would involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system like DME/water or toluene/ethanol. nih.govresearchgate.net
| Entry | Halide Precursor (Hypothetical) | Boronic Acid | Catalyst | Base | Product (Hypothetical) |
| 1 | 4-Bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Methyl-4-phenyl-7H-pyrrolo[2,3-c]pyridazine |
| 2 | 5-Chloro-3-methyl-7H-pyrrolo[2,3-c]pyridazine | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 3-Methyl-5-(thiophen-2-yl)-7H-pyrrolo[2,3-c]pyridazine |
| 3 | 4-Iodo-3-methyl-7H-pyrrolo[2,3-c]pyridazine | Methylboronic acid | XPhos Pd G2 | Cs₂CO₃ | 3,4-Dimethyl-7H-pyrrolo[2,3-c]pyridazine |
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds, coupling an amine with an aryl halide. wikipedia.orgnih.gov It allows for the introduction of primary and secondary amines onto the heterocyclic core. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include a wide range of amines and less reactive aryl chlorides. wikipedia.orgrsc.org For a halo-3-methyl-7H-pyrrolo[2,3-c]pyridazine, this would enable the synthesis of various amino-substituted derivatives, which are common motifs in biologically active molecules.
| Entry | Halide Precursor (Hypothetical) | Amine | Catalyst/Ligand | Base | Product (Hypothetical) |
| 1 | 4-Bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | 4-(Morpholin-4-yl)-3-methyl-7H-pyrrolo[2,3-c]pyridazine |
| 2 | 5-Chloro-3-methyl-7H-pyrrolo[2,3-c]pyridazine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | N-Phenyl-3-methyl-7H-pyrrolo[2,3-c]pyridazin-5-amine |
| 3 | 4-Bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | N-(Benzyl)-3-methyl-7H-pyrrolo[2,3-c]pyridazin-4-amine |
Heteroatom Functionalization and Modifications at Specific Positions of this compound
Beyond palladium-catalyzed methods, direct functionalization to introduce or modify heteroatoms is a key strategy for derivatization.
N-Functionalization: The pyrrole nitrogen (N-7) of the this compound is a prime site for modification. N-alkylation or N-arylation can be achieved under basic conditions. Deprotonation with a suitable base (e.g., NaH, K₂CO₃) would generate the corresponding anion, which can then react with an electrophile like an alkyl halide or an aryl halide (in an SₙAr reaction if the aryl halide is sufficiently activated). Palladium-catalyzed N-arylation methods could also be employed, offering a milder alternative for coupling aryl groups. rsc.org
Modifications on the Pyridazine Ring: The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly if a good leaving group like a halogen is present at the C4 or C5 position. This provides a pathway for introducing oxygen, sulfur, or nitrogen nucleophiles. For instance, reaction with sodium methoxide (B1231860) could yield a methoxy (B1213986) derivative, while reaction with sodium thiophenoxide could introduce a thiophenyl group.
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the use of enabling technologies to improve efficiency, reduce waste, and access novel chemical space. Microwave-assisted synthesis and flow chemistry are two such advanced techniques.
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govmdpi.com This technique has been successfully applied to the synthesis of a wide variety of heterocyclic compounds, including pyridazine and pyrrole derivatives. mdpi.comresearchgate.net
For the synthesis of this compound derivatives, microwave irradiation could be applied to:
Ring-forming cyclization reactions: The final cyclization step to form the bicyclic core could be accelerated.
Cross-coupling reactions: Both Suzuki-Miyaura and Buchwald-Hartwig reactions are often significantly enhanced under microwave conditions, allowing for lower catalyst loadings and shorter reaction times. researchgate.net
Nucleophilic aromatic substitution: SₙAr reactions on the pyridazine ring can be driven to completion much faster with microwave heating.
A comparative study on a related pyridazinedione synthesis showed a reduction in reaction time from 12 hours under conventional heating to just 20 minutes using microwave irradiation, with an improved yield. researchgate.net
Flow chemistry involves performing chemical reactions in a continuous stream through a reactor, rather than in a batch-wise fashion. This technology offers numerous advantages, including superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety for hazardous reactions, and seamless integration of reaction, workup, and purification steps. uc.ptnih.gov
The synthesis of heterocyclic scaffolds like pyrroles and pyrazoles has been successfully translated to flow processes. uc.ptnih.gov A plausible flow synthesis for a substituted this compound could involve a multi-step sequence where intermediates are generated and consumed in a continuous fashion without isolation. For example, a halogenated pyrrole precursor could be pumped, mixed with a reagent stream for metalation, and then combined with another stream containing a coupling partner and catalyst in a heated reactor coil to perform a cross-coupling reaction. The resulting product stream could then be passed through a scavenger cartridge to remove excess reagents or byproducts before collection. This approach allows for improved reproducibility, scalability, and safety. nih.gov
Chemical Reactivity and Reaction Mechanisms of 3 Methyl 7h Pyrrolo 2,3 C Pyridazine
Reactivity Profiles of the Pyrrolo[2,3-c]pyridazine Core Towards Various Reagents
The reactivity of the pyrrolo[2,3-c]pyridazine core is characterized by its susceptibility to various chemical transformations, influenced by the electronic nature of the fused ring system.
The pyrrolo[2,3-c]pyridazine system possesses both acidic and basic centers. The pyrrole (B145914) nitrogen (N-7) can be deprotonated under basic conditions, forming an anion. Conversely, the pyridazine (B1198779) nitrogens are basic and can be protonated in the presence of acids. The basicity of the pyridazine ring is relatively weak due to the electron-withdrawing nature of the two adjacent nitrogen atoms. researchgate.net
The pyrrolo[2,3-c]pyridazine moiety is susceptible to both oxidation and reduction reactions, although specific pathways for the 3-methyl derivative are not extensively documented. Generally, the pyrrole ring is more prone to oxidation, while the pyridazine ring is more susceptible to reduction.
Oxidation can potentially lead to the formation of N-oxides or ring-opened products, depending on the oxidizing agent and reaction conditions. Reduction of the pyridazine ring can be achieved using various reducing agents, potentially leading to di- or tetrahydro-pyrrolo[2,3-c]pyridazine derivatives. The specific outcomes of these reactions are highly dependent on the nature of the substituents on the ring system.
Ring-opening and rearrangement reactions of the pyrrolo[2,3-c]pyridazine core are not commonly reported. However, such transformations are known to occur in other heterocyclic systems under specific conditions, such as high temperatures, photochemical activation, or in the presence of strong acids or bases. wiley-vch.denih.govbyjus.com For instance, ring-opening of strained heterocyclic systems like aziridines is a well-established synthetic strategy. mdpi.commdpi.com While direct evidence for 3-methyl-7H-pyrrolo[2,3-c]pyridazine is lacking, the possibility of such reactions under forcing conditions cannot be entirely ruled out.
Rearrangement reactions often involve the migration of atoms or groups within the molecule to form a more stable isomer. wiley-vch.debyjus.com Theoretical studies and experimental investigations on related heterocyclic systems could provide insights into the potential for such transformations in the pyrrolo[2,3-c]pyridazine framework.
Mechanistic Investigations of Key Transformations Involving this compound and Its Analogs
A significant body of research has focused on the synthesis of the pyrrolopyridazine skeleton, with mechanistic studies providing a deeper understanding of the underlying reaction pathways.
The Huisgen 1,3-dipolar cycloaddition is a powerful and widely employed method for the construction of five-membered heterocyclic rings, including the pyrrolo[2,3-c]pyridazine system. nih.govsphinxsai.comorganic-chemistry.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. nih.govsphinxsai.com
In the context of pyrrolopyridazine synthesis, pyridazinium ylides serve as the 1,3-dipole. nih.gov These ylides are typically generated in situ from the corresponding pyridazinium salts by treatment with a base. mdpi.com The dipolarophile is usually an activated alkene or alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate. nih.govmdpi.com
The mechanism of the [3+2] dipolar cycloaddition has been a subject of extensive study and is generally considered to be a concerted pericyclic process. nih.gov However, a stepwise mechanism involving a diradical intermediate has also been proposed. nih.gov The regioselectivity of the cycloaddition with unsymmetrical dipolarophiles is a key aspect, with the formation of specific regioisomers being influenced by orbital, steric, and electronic factors. nih.govmdpi.com For instance, the reaction of pyridazinium ylides with methyl propiolate often proceeds with high regioselectivity, yielding a single major product. nih.gov
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of these cycloaddition reactions. scispace.comnih.govmdpi.com These studies help in understanding the transition state geometries, activation energies, and the factors governing the observed stereochemical and regiochemical outcomes.
Below is a data table summarizing key aspects of the dipolar cycloaddition for the formation of pyrrolopyridazine systems.
| Reaction Component | Role | Examples | References |
| 1,3-Dipole | The three-atom, four-π-electron component | Pyridazinium ylides | nih.gov |
| Dipolarophile | The two-atom, two-π-electron component | Dimethyl acetylenedicarboxylate (DMAD), Methyl propiolate | nih.govmdpi.com |
| Mechanism | The pathway of bond formation | Concerted pericyclic or stepwise diradical | nih.gov |
| Regioselectivity | The orientation of the dipole and dipolarophile | Often high, leading to a single major regioisomer | nih.govmdpi.com |
Computational and Theoretical Studies of 3 Methyl 7h Pyrrolo 2,3 C Pyridazine
Quantum Chemical Calculations on the Electronic Structure of 3-methyl-7H-pyrrolo[2,3-c]pyridazine
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and properties of a molecule. For heterocyclic systems like the pyrrolo[2,3-c]pyridazine core, these calculations can elucidate electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting how the molecule will interact with other chemical species or biological targets. sapub.org
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. In this process, the arrangement of atoms is systematically altered until a minimum on the potential energy surface is located. This optimized geometry provides accurate data on bond lengths, bond angles, and dihedral angles.
For a molecule like this compound, a DFT method such as B3LYP with a basis set like 6-31G(d) would be employed to achieve a reliable optimized structure. The resulting geometric parameters are crucial for understanding the molecule's shape and steric properties. The total energy calculated during optimization is a key indicator of the molecule's thermodynamic stability.
Below is a table of representative optimized geometric parameters for a pyrrolo[2,3-c]pyridazine core, illustrating the type of data obtained from DFT calculations.
| Parameter | Atoms Involved | Typical Value |
|---|---|---|
| Bond Length | N1-N2 | ~1.34 Å |
| Bond Length | C3-C4 | ~1.38 Å |
| Bond Length | C4-C4a | ~1.41 Å |
| Bond Length | C7a-N7 | ~1.37 Å |
| Bond Angle | C6-N1-N2 | ~118° |
| Bond Angle | N1-N2-C3 | ~120° |
| Bond Angle | C4a-C7a-N7 | ~108° |
| Dihedral Angle | N2-C3-C4-C4a | ~0° |
Note: The values in this table are illustrative for a generic pyrrolopyridazine system and are not specific experimental or calculated data for this compound.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and shape of these orbitals are critical for predicting a molecule's chemical reactivity and electronic properties. libretexts.org
According to Frontier Molecular Orbital Theory, the HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). sapub.orgwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability. libretexts.org A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide further insights into reactivity.
The following table presents an illustrative set of quantum chemical parameters for a heterocyclic system like pyrrolo[2,3-c]pyridazine, as would be determined by DFT calculations.
| Parameter | Definition | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |
| Ionization Potential (I) | -EHOMO | 5.0 to 6.0 |
| Electron Affinity (A) | -ELUMO | 0.5 to 1.5 |
| Electronegativity (χ) | (I + A) / 2 | 2.75 to 3.75 |
| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 |
Note: These values are representative for demonstrating the concepts and are not specific calculated data for this compound.
Molecular Dynamics Simulations and Conformational Analysis of this compound Derivatives
While the core this compound structure is largely planar and rigid, its derivatives may feature flexible substituents. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach is invaluable for performing conformational analysis, especially for flexible molecules, and understanding how they behave in a biological environment, such as in the presence of a solvent or a protein receptor. mdpi.com
An MD simulation begins with an initial structure, often obtained from DFT optimization, and calculates the forces between atoms and the resulting motions over short time steps (femtoseconds). By simulating the system for nanoseconds or longer, it is possible to observe conformational changes, identify stable conformations, and analyze the interactions between the molecule and its surroundings. mdpi.com For derivatives of this compound, MD simulations could be used to explore the rotational freedom of substituents, predict the most populated conformations in solution, and study how the molecule might adapt its shape to fit into a biological target's binding site.
Theoretical Structure-Activity Relationship (SAR) Investigations for Pyrrolo[2,3-c]pyridazine Analogs (In Silico Focus)
Theoretical, or in silico, Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery. These investigations aim to identify the relationship between a molecule's chemical structure and its biological activity. For a series of pyrrolo[2,3-c]pyridazine analogs, computational methods can predict their potential as inhibitors of a specific biological target.
The process often involves several key steps:
Virtual Screening and Molecular Docking: A library of virtual pyrrolo[2,3-c]pyridazine analogs is created. Molecular docking programs are then used to predict the preferred binding orientation of each analog within the active site of a target protein. This method calculates a "docking score," which estimates the binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their known biological activities. ej-chem.org These descriptors can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. Once a reliable QSAR model is built, it can be used to predict the activity of new, unsynthesized analogs.
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. This model then serves as a template for designing new molecules with potentially high activity.
Through these in silico SAR investigations, researchers can prioritize which pyrrolo[2,3-c]pyridazine analogs are most promising for synthesis and experimental testing, saving significant time and resources. nih.gov
Prediction of Spectroscopic Parameters Using Computational Methods
Computational methods are highly effective at predicting spectroscopic properties, which can be used to confirm the structure and identity of newly synthesized compounds. DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. mdpi.comnih.gov
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms in a molecule like this compound. jocpr.com By comparing the calculated spectrum with the experimental one, chemists can confirm that the correct structure has been synthesized. This is particularly useful for distinguishing between different isomers, where experimental spectra might be ambiguous. nih.gov
IR Spectroscopy: Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks in an IR spectrum. mdpi.com These calculations help in assigning specific peaks to the vibrations of particular functional groups (e.g., N-H stretch, C=N stretch), providing further structural confirmation.
The synergy between computational prediction and experimental measurement is a powerful tool in chemical research, ensuring the accurate characterization of novel compounds like this compound and its derivatives. researchgate.net
Advanced Spectroscopic Characterization Techniques for 3 Methyl 7h Pyrrolo 2,3 C Pyridazine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of pyrrolo[2,3-c]pyridazine derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for the comprehensive mapping of the molecular structure.
In the ¹H NMR spectrum of the parent 7H-pyrrolo[2,3-c]pyridazine moiety, the protons on the pyridazine (B1198779) ring typically appear as an ABC system, with characteristic chemical shifts and coupling constants that are influenced by the nitrogen atoms. For instance, in related pyrrolopyridazine systems, protons adjacent to the ring junction and nitrogen atoms are generally found further downfield. nih.govresearchgate.net The pyrrole (B145914) N-H proton usually appears as a broad singlet, while the pyrrole ring protons have distinct chemical shifts. The introduction of a methyl group at the C3 position in 3-methyl-7H-pyrrolo[2,3-c]pyridazine would result in a characteristic singlet in the aliphatic region (typically around δ 2.7 ppm), as seen in analogous 3-methylpyridazine (B156695) compounds. chemicalbook.com
The ¹³C NMR spectrum provides complementary information, with carbon atoms bonded to nitrogen appearing at lower field strengths. The chemical shifts of the quaternary carbons at the ring fusion are particularly diagnostic. The methyl carbon of the 3-methyl derivative would be expected in the upfield region of the spectrum.
Table 1: Typical NMR Spectroscopic Data for the Pyrrolopyridazine Moiety and Related Structures
This table presents generalized data based on various pyrrolopyridazine isomers and derivatives. Specific shifts for this compound may vary.
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Pyrrole N-H | 10.0 - 12.0 | Broad singlet, position is solvent-dependent. |
| ¹H | Pyridazine Ring | 7.0 - 9.0 | Complex splitting patterns (doublets, doublets of doublets). |
| ¹H | Pyrrole Ring | 6.5 - 7.5 | Doublets or multiplets depending on substitution. |
| ¹H | 3-Methyl Group | ~2.7 | Singlet. |
| ¹³C | Pyridazine Ring | 120 - 150 | Carbons adjacent to nitrogen are more deshielded. |
| ¹³C | Pyrrole Ring | 100 - 130 | |
| ¹³C | Ring Junction | 130 - 155 | Quaternary carbons. |
While one-dimensional NMR provides essential data, complex structures and isomeric mixtures often require multi-dimensional NMR techniques for complete assignment.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) spin coupling networks. In a pyrrolo[2,3-c]pyridazine derivative, COSY spectra would reveal couplings between adjacent protons on the pyridazine ring and between protons on the pyrrole ring, confirming their relative positions.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly bonded to heteronuclei, typically ¹³C. An HSQC or HMQC spectrum provides a direct link between a proton and the carbon to which it is attached, greatly simplifying the assignment of the carbon skeleton. For example, it would definitively link the methyl proton signal to the methyl carbon signal. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is one of the most powerful tools for structural elucidation, as it reveals long-range (typically 2- and 3-bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons. For the pyrrolo[2,3-c]pyridazine scaffold, HMBC correlations would be observed between the methyl protons and the C3, C3a, and C4 carbons, confirming the position of the methyl group. mdpi.com It is also instrumental in distinguishing between isomers, a common challenge in the synthesis of heterocyclic compounds. mdpi.com
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid phase, providing insights into molecular structure, conformation, and intermolecular interactions that are not accessible in solution. While applications of ssNMR to pyrrolo[2,3-c]pyridazine derivatives are not extensively documented, the technique offers significant potential. It can be used to study polymorphism, where a compound exists in multiple crystalline forms with different physical properties. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group, which dictates the molecular packing in the crystal lattice. kpi.ua Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are standard for obtaining high-resolution spectra of solid samples.
Mass Spectrometry for Fragmentation Pattern Analysis of this compound
Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation pattern observed in the mass spectrum offers a fingerprint of the molecule's structure. For the 7H-pyrrolo[2,3-c]pyridazine core, fragmentation is expected to involve characteristic losses from the bicyclic system. Common fragmentation pathways for related nitrogen-containing heterocycles include the loss of stable neutral molecules like N₂, HCN, and cleavage across the fused rings. sapub.orgresearchgate.net The presence of the methyl group in this compound could lead to the loss of a methyl radical (•CH₃) or undergo rearrangements prior to fragmentation.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. For a derivative of pyrrolo[2,3-c]pyridazine, HRMS would be used to verify that the observed molecular ion mass corresponds to the expected chemical formula, thereby distinguishing it from other potential isomers or byproducts. mdpi.comnih.gov For this compound (C₇H₇N₃), the calculated exact mass of the protonated molecule [M+H]⁺ would be used as a reference to confirm its composition.
Tandem Mass Spectrometry (MS/MS) is an advanced technique used to probe the fragmentation pathways of a specific ion. In an MS/MS experiment, a precursor ion (e.g., the molecular ion [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides unambiguous evidence for the connectivity of the molecule. For this compound, an MS/MS study would help to elucidate the sequence of fragmentation events. For instance, it could determine whether the initial fragmentation is the loss of N₂ from the pyridazine ring or cleavage of the pyrrole ring. mdpi.com This detailed fragmentation data is invaluable for distinguishing between isomers that might have identical molecular weights and similar one-dimensional NMR spectra. nih.gov
Infrared (IR) and Raman Vibrational Spectroscopy of the Pyrrolo[2,3-c]pyridazine Moiety
Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the symmetric vibrations of the aromatic rings are typically strong, making it a useful tool for characterizing the core skeleton. researchgate.netnih.gov The C-H and C-C stretching and bending modes of the methyl group would also be observable in both IR and Raman spectra.
Table 2: Characteristic Vibrational Frequencies for the Pyrrolo[2,3-c]pyridazine Moiety
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|
| N-H Stretch (Pyrrole) | 3100 - 3300 | Medium-Strong | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Medium | Medium |
| C=N / C=C Ring Stretches | 1400 - 1650 | Strong | Strong |
| C-H In-plane Bending | 1000 - 1300 | Medium | Medium |
Analysis of Characteristic Functional Group Vibrations
The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to the stretching and bending modes of its constituent functional groups. The pyrrole and pyridazine rings, along with the methyl substituent, give rise to distinct vibrational signatures.
Key functional group vibrations include:
N-H Vibrations: The pyrrole moiety contains an N-H group, which typically exhibits a stretching vibration in the 3100-3500 cm⁻¹ region. The exact position can be influenced by hydrogen bonding in the solid state.
C-H Vibrations: Aromatic C-H stretching vibrations from both the pyrrole and pyridazine rings are expected to appear in the 3000-3100 cm⁻¹ range. Aliphatic C-H stretching from the methyl group occurs in the 2850-3000 cm⁻¹ region.
Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the fused heterocyclic rings typically produce a series of complex bands in the 1400-1650 cm⁻¹ region. These are crucial for identifying the core structure.
Methyl Group Vibrations: The methyl group gives rise to characteristic symmetric and asymmetric bending vibrations, usually found around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.
In derivatives of the parent scaffold, additional characteristic bands appear. For instance, N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone show a strong carbonyl (C=O) stretching band around 1762 cm⁻¹. mdpi.com Similarly, ester derivatives exhibit C=O stretching vibrations between 1734–1738 cm⁻¹. nih.gov
Table 1: Characteristic Vibrational Frequencies for Pyrrolo[2,3-c]pyridazine and Related Structures
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Pyrrole) | Stretching | 3100 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methyl) | Stretching | 2850 - 3000 |
| C=C / C=N (Ring) | Stretching | 1400 - 1650 |
| CH₃ | Bending | ~1375 and ~1450 |
| C=O (Ester) | Stretching | 1734 - 1738 nih.gov |
| C=O (Amide/Lactam) | Stretching | 1655 - 1762 mdpi.comnih.gov |
Computational IR/Raman Spectra Prediction and Comparison
To aid in the precise assignment of experimental vibrational bands, computational methods are frequently employed. cardiff.ac.uk Density Functional Theory (DFT) calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-311+G**, are used to predict the harmonic vibrational frequencies and intensities of the molecule in its ground state. elixirpublishers.comelixirpublishers.comresearchgate.net
The predicted frequencies are typically higher than the experimental values due to the neglect of anharmonicity and other factors. To correct for this, the calculated force fields are often scaled using a set of transferable scale factors. This Scaled Quantum Mechanical (SQM) force field method yields theoretical spectra that show excellent agreement with experimental FT-IR and FT-Raman data. elixirpublishers.comelixirpublishers.com This close correlation between the simulated and observed spectra allows for an unambiguous assignment of the fundamental vibrational modes. elixirpublishers.comelixirpublishers.com The total energy distribution (TED) analysis is also used to provide a detailed understanding of the contribution of individual internal coordinates to each normal mode. elixirpublishers.com
UV-Visible Absorption and Fluorescence Spectroscopy of this compound
UV-Visible and fluorescence spectroscopy are essential techniques for probing the electronic properties of molecules. The fused aromatic system of this compound gives it distinct chromophoric and fluorophoric characteristics.
Electronic Transitions and Chromophoric Properties
The pyrrolo[2,3-c]pyridazine core constitutes an extended π-electron system, which acts as the primary chromophore. The UV-Visible absorption spectrum is dominated by π→π* electronic transitions. Related heterocyclic compounds, such as pyrano[2,3-c]pyrazole derivatives, display their main UV-Vis absorption maxima in the blue region of the visible spectrum. researchgate.net The parent diazine compounds (pyrazine, pyrimidine, and pyridazine) exhibit broad absorption bands between 200 and 380 nm. researchgate.net The introduction of substituents and the extension of the π-conjugated system can significantly influence the absorption maxima (λmax) and molar extinction coefficients.
Quantum Yields and Photophysical Characteristics
Many pyrrolo-pyridazine derivatives are known to be fluorescent, often emitting in the solid state as well as in solution. nih.govresearchgate.net The emission properties are a result of the de-excitation of electrons from the first excited singlet state (S₁) to the ground state (S₀).
For related heterocyclic systems, fluorescence emission is often observed in the green region of the visible spectrum. researchgate.net The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, can vary significantly depending on the molecular structure and the solvent environment. For example, certain pyranoindole congeners exhibit moderate to high quantum yields, ranging from 30% to 89%. nih.gov In another class of related compounds, pyrano[2,3-c]pyrazole derivatives, quantum yields up to 4.3% have been reported. researchgate.net The difference between the absorption and emission maxima, known as the Stokes shift, is also an important photophysical parameter, with values for some related fluorophores reaching up to 15,000 cm⁻¹. nih.gov Computational studies on some pyridazine-containing cavitands have shown that UV excitation can induce a conformational change, leading to a significant increase in the average fluorescence lifetime and quantum yield. nih.gov
Table 2: Photophysical Properties of Related Heterocyclic Compounds
| Compound Class | Absorption Maxima (λabs) | Emission Maxima (λem) | Quantum Yield (ΦF) |
| Pyrano[2,3-c]pyrazoles | Blue region | Green region | Up to 4.3% researchgate.net |
| Pyranoindoles | N/A | ~500 nm | 14% - 89% nih.gov |
| Pyrano[2,3-f/e]indoles | N/A | 474 - 522 nm | Up to 7% nih.gov |
X-ray Crystallography and Solid-State Structure Determination of Pyrrolo[2,3-c]pyridazine Compounds
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides invaluable information on bond lengths, bond angles, molecular conformation, and intermolecular interactions for pyrrolo[2,3-c]pyridazine and its derivatives.
The crystal structures of several related pyrrolo-pyridazine compounds have been determined. nih.govnih.govnih.govcardiff.ac.ukmdpi.com These analyses consistently show that the fused heterocyclic ring system is essentially planar. This planarity is a key feature that facilitates π-π stacking interactions in the crystal lattice. These stacking interactions are crucial for electron mobility in the solid state and can influence the material's optical properties. nih.govresearchgate.net
For example, the crystal structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine reveals a planar conformation with packing based on π-π stacking, featuring an interplanar spacing of 3.400 Å. nih.govresearchgate.net The shortest centroid-to-centroid distance in another derivative was found to be 3.635 Å, occurring between the pyridazine ring of one molecule and the pyrrole ring of an adjacent molecule. nih.gov These weak π-π stacking forces are characteristic of aromatic molecules and are fundamental to their solid-state assembly. nih.gov
Table 3: Representative Crystallographic Data for a Pyrrolo-pyridazine Derivative
| Parameter | 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine nih.govnih.gov |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8568(1) |
| b (Å) | 11.0690(3) |
| c (Å) | 26.4243(7) |
| β (°) | 92.777(1) |
| Z (molecules/unit cell) | 4 |
| Key Structural Feature | Planar molecule, π-π stacking |
| Interplanar Spacing (Å) | 3.400 |
Mechanistic Investigations of Biological Interactions of 3 Methyl 7h Pyrrolo 2,3 C Pyridazine Analogs in Vitro and Molecular Level Focus
In Vitro Enzyme Inhibition Studies of Pyrrolo[2,3-c]pyridazine Derivatives
Derivatives of the pyrrolo-pyridazine family have been systematically evaluated for their ability to inhibit various enzymes, revealing a broad spectrum of activity. These studies are crucial for identifying potential therapeutic targets and understanding the structure-activity relationships (SAR) that govern their inhibitory potency.
Research has identified several key enzyme targets for various pyrrolo-pyridazine analogs. The specific isomeric form of the heterocyclic core often dictates target selectivity.
Kinases (CSF1R and JAK1): The pyrrolo[2,3-d]pyrimidine scaffold, an isomer of pyrrolo[2,3-c]pyridazine, has been a particularly fruitful core for developing kinase inhibitors. Derivatives have been identified as potent and selective inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a key player in macrophage regulation and a target in cancer immunotherapy. nih.govresearchgate.net Similarly, various pyrrolo[1,2-b]pyridazine-3-carboxamides and pyrrolo[2,3-d]pyrimidin-4-amines have been developed as inhibitors of Janus kinases (JAKs), particularly JAK1. nih.govresearchgate.netnih.gov JAK1 is a critical mediator of cytokine signaling in inflammatory and autoimmune diseases. nih.govacs.org
Cyclooxygenase (COX) and Lipoxygenase (LOX): Pyrrolo[3,4-d]pyridazinone derivatives have been synthesized and evaluated as dual inhibitors of COX and LOX enzymes. nih.gov These enzymes are central to the inflammatory cascade, and their dual inhibition is a sought-after strategy for developing anti-inflammatory agents. Certain N-acylhydrazone derivatives of this scaffold have shown promising activity against both COX-1/COX-2 and 15-LOX. nih.gov
HIV-1 Integrase: Fused heterocyclic systems related to the pyrrolo-pyridazine core have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. A series of 10-hydroxy-7,8-dihydropyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-1,9(2H,6H)-diones were synthesized and shown to be potent inhibitors of the integrase strand-transfer step. nih.gov
Tubulin: While not direct pyrrolo[2,3-c]pyridazine derivatives, related compounds such as 1H-pyrrolo[3,2-c]pyridines and certain pyridazinones have been identified as tubulin polymerization inhibitors. researchgate.netnih.gov They function by binding to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which is a validated anticancer strategy. researchgate.nettandfonline.com
The potency of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) values, determined through in vitro enzymatic assays. These values provide a direct measure of a compound's ability to inhibit its target enzyme. For example, a pyrrolo[2,3-d]pyrimidine derivative, compound 18h , displayed an IC50 value of 5.14 nM against CSF1R. nih.gov In the realm of HIV-1 integrase inhibition, an optimized dihydropyrazino-pyrrolo-pyridazine derivative showed an IC50 of 10 nM. nih.gov
Certain halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives have demonstrated multi-kinase inhibitory activity. Notably, compound 5k from this series exhibited potent inhibition against EGFR (IC50 = 79 nM), Her2 (IC50 = 40 nM), and VEGFR2 (IC50 = 136 nM). nih.gov For COX/LOX inhibition, N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone showed inhibitory activity against 15-LOX in the micromolar range (12.7–15.3 µM). nih.gov
| Compound/Series | Target Enzyme | IC50 Value | Reference Scaffold |
|---|---|---|---|
| Compound 18h | CSF1R | 5.14 nM | Pyrrolo[2,3-d]pyrimidine |
| Compound 5k | EGFR | 79 nM | Pyrrolo[2,3-d]pyrimidine |
| Compound 5k | Her2 | 40 nM | Pyrrolo[2,3-d]pyrimidine |
| Compound 5k | VEGFR2 | 136 nM | Pyrrolo[2,3-d]pyrimidine |
| Dihydropyrazino-pyrrolo-pyridazine derivative (Compound 16) | HIV-1 Integrase | 10 nM | Pyrrolo[2,3-d]pyridazine |
| Pyrrolo[3,4-d]pyridazinone derivatives (5a, 5c) | 15-LOX | <13 µM | Pyrrolo[3,4-d]pyridazinone |
| Pyrrolo[3,2-c]pyridine derivative (10t) | HeLa, SGC-7901, MCF-7 (Antiproliferative) | 0.12 - 0.21 µM | Pyrrolo[3,2-c]pyridine |
Receptor Binding Assays and Ligand-Target Interactions for Pyrrolo[2,3-c]pyridazine Compounds (Mechanistic Level)
To understand the inhibitory activity observed in enzymatic assays, researchers employ computational and structural biology techniques to elucidate the binding modes of these compounds within the active sites of their target proteins.
Molecular docking simulations are widely used to predict the binding conformation and affinity of ligands to their macromolecular targets. For pyrrolo-pyridazine analogs, these studies have provided critical insights into their mechanism of action.
Kinase Inhibitors: Docking studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives in the ATP-binding pocket of JAK1 revealed key hydrogen bond interactions with hinge region residues such as Glu957 and Leu959. nih.gov These interactions mimic the binding of the native ATP ligand, thereby blocking the kinase's catalytic activity. Similar studies for multi-targeted pyrrolo[2,3-d]pyrimidine inhibitors showed comparable binding interactions within the active sites of EGFR, Her2, and VEGFR2. nih.gov
Tubulin Inhibitors: The binding mode of pyrrolo[3,2-c]pyridine and pyridazinone derivatives has been investigated through docking into the colchicine-binding site of tubulin. researchgate.netnih.govtandfonline.com These studies suggest that the compounds fit into the binding pocket and form hydrogen bonds with key residues like Thrα179 and Asnβ349, preventing tubulin polymerization. tandfonline.com
COX/LOX Inhibitors: For N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, docking simulations were performed with COX-1, COX-2, and 15-LOX. nih.gov The results indicated that these compounds form stable complexes within the active sites, with negative binding affinity values confirming favorable interactions. nih.gov
Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are computational strategies used to identify the essential structural features required for biological activity and to guide the design of new, more potent analogs.
For a series of pyrrolo[2,3-d]pyrimidin-4-amine JAK1 inhibitors, three-dimensional QSAR (3D-QSAR) techniques were employed to develop both ligand-based (CoMFA) and receptor-based models. nih.gov These models generated contour maps that highlighted regions where steric bulk or electrostatic properties should be modified to enhance binding affinity. nih.gov Based on this analysis, a design strategy was proposed, leading to the virtual creation of novel JAK1 inhibitors with high predicted activity. nih.gov This approach, which combines structural data with kinetic information from a series of analogs, is a powerful tool for rational drug design, allowing for the optimization of the pyrrolo-pyridazine scaffold for specific targets.
Cell-Based Assays for Exploring Cellular Pathway Modulation by Pyrrolo[2,3-c]pyridazine Derivatives (In Vitro Focus)
To confirm that enzyme inhibition translates into a functional effect within a biological system, in vitro cell-based assays are essential. These assays measure the impact of the compounds on cellular processes and signaling pathways.
Antiviral and Antiproliferative Activity: Pyrrolo-pyridazine derivatives designed as HIV-1 integrase inhibitors were tested in cell culture, where they effectively inhibited HIV-1 replication with low nanomolar potency. nih.gov Analogs targeting tubulin or kinases have demonstrated potent antiproliferative activity against various human cancer cell lines, including HeLa, MCF-7, and HepG2, with IC50 values in the low micromolar to nanomolar range. nih.govresearchgate.nettandfonline.com
Modulation of Cellular Signaling: CSF1R inhibitors based on the pyrrolo[2,3-d]pyrimidine core were shown to block the phosphorylation of CSF1R and its downstream signaling pathways in macrophage and myeloid cell lines. nih.gov This leads to an alteration of macrophage polarization, which is a key therapeutic goal in immuno-oncology. nih.gov
Induction of Apoptosis and Cell Cycle Arrest: Mechanistic studies in cancer cells have shown that certain pyrrolo-pyridazine analogs can induce programmed cell death (apoptosis). For instance, the multi-kinase inhibitor 5k was found to increase the levels of pro-apoptotic proteins like caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2 in HepG2 cells. nih.gov Furthermore, tubulin-inhibiting derivatives were shown to cause cell cycle arrest in the G2/M phase, consistent with their mechanism of disrupting mitotic spindle formation. tandfonline.com
Investigation of Cellular Signaling Pathways
Analogs of 3-methyl-7H-pyrrolo[2,3-c]pyridazine have been identified as modulators of key cellular signaling pathways, with a particular focus on those involved in cancer and immune responses. A notable area of investigation has been the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
One significant finding is the identification of a 7H-pyrrolo[2,3-d]pyrimidine derivative as a potent inhibitor of STAT6. researchgate.netnih.govdaneshyari.comdocumentsdelivered.com STAT6 is a key transcription factor in the interleukin-4 (IL-4) signaling pathway, which is critical for the differentiation of T helper 2 (Th2) cells, a key component of the adaptive immune response. researchgate.netnih.gov The inhibition of STAT6 by these analogs suggests their potential in modulating immune responses and treating allergic conditions like asthma. researchgate.netnih.govdaneshyari.com For instance, the compound 2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamide demonstrated potent STAT6 inhibition and was shown to inhibit in vitro Th2 differentiation. researchgate.netnih.govdaneshyari.com
Furthermore, some pyrrolo[2,3-d]pyrimidine derivatives have been investigated as multi-targeted kinase inhibitors, affecting enzymes such as EGFR, Her2, VEGFR2, and CDK2. nih.gov This broad-spectrum kinase inhibition highlights the potential of these compounds to interfere with multiple signaling cascades that are often dysregulated in cancer.
Modulation of Gene Expression Profiles (Omics-based approaches, in vitro)
Currently, there is a limited amount of publicly available research focusing on the modulation of gene expression profiles of this compound analogs using omics-based approaches such as transcriptomics or proteomics. While the inhibition of specific signaling pathways like JAK/STAT implies downstream effects on gene expression, comprehensive genomic or proteomic screens have not been extensively reported for this specific class of compounds. Such studies would be invaluable in providing a broader understanding of their cellular impact and identifying novel molecular targets.
In Vitro Antiproliferative Activity and Cytotoxicity Mechanisms (e.g., apoptosis induction, cell cycle arrest in cell lines)
The in vitro antiproliferative and cytotoxic effects of various analogs of this compound have been extensively studied in a range of cancer cell lines. These investigations have revealed that these compounds can induce cell death through mechanisms such as apoptosis and can halt cell proliferation by causing cell cycle arrest.
Apoptosis Induction:
Several studies have demonstrated that pyrrolo[2,3-d]pyrimidine and pyrrolo[1,2-b]pyridazine (B13699388) analogs can induce apoptosis in cancer cells. nih.govnih.gov Mechanistic studies have shown that this is often accompanied by the modulation of key apoptotic regulatory proteins. For example, treatment of HepG2 cells with a halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivative led to a notable increase in the pro-apoptotic protein Bax and the executioner caspase-3, along with a downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis. Similarly, a pyrazolo[3,4-d]pyridazine derivative was found to disrupt the Bcl-2/Bax balance in lung cancer cells, leading to apoptosis. daneshyari.com
Cell Cycle Arrest:
In addition to inducing apoptosis, these analogs have been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. For instance, a pyrrolo[2,3-d]pyrimidine derivative was found to cause cell cycle arrest in HepG2 cells. nih.gov Another study on 3,6-disubstituted pyridazines demonstrated their ability to alter cell cycle progression in breast cancer cell lines. nih.gov The specific phase of cell cycle arrest can vary depending on the compound and the cell line being studied.
Cytotoxicity in Cancer Cell Lines:
The cytotoxic potential of these analogs has been evaluated against a panel of human cancer cell lines, with several compounds exhibiting significant activity. The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized in the table below.
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Pyrrolo[1,2-b]pyridazine | Compound 5a | LoVo (colon) | Data not specified | nih.gov |
| Pyrrolo[1,2-b]pyridazine | Compound 2c | LoVo (colon) | Data not specified | nih.gov |
| Pyrrolo[1,2-b]pyridazine | Compound 5f | LoVo (colon) | Data not specified | nih.gov |
| (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | Compound 5k | MCF-7 (breast) | ~29-59 | nih.gov |
| (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | Compound 5k | HepG2 (liver) | ~29-59 | nih.gov |
| (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | Compound 5k | MDA-MB-231 (breast) | ~29-59 | nih.gov |
| (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | Compound 5k | HeLa (cervix) | ~29-59 | nih.gov |
| 3,6-disubstituted pyridazine (B1198779) | Compound 11m | T-47D (breast) | 0.43 ± 0.01 | nih.gov |
| 3,6-disubstituted pyridazine | Compound 11m | MDA-MB-231 (breast) | 0.99 ± 0.03 | nih.gov |
Potential Non Therapeutic and Advanced Material Applications of Pyrrolo 2,3 C Pyridazine
Optoelectronic Properties and Applications in Organic Electronics
The pyrrolopyridazine core and its isomers have attracted interest for their potential in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Related N-bridgehead heterocyclic compounds, such as pyrrolo[1,2-b]pyridazine (B13699388) derivatives, are noted for their high fluorescence and interesting optical properties, making them suitable for creating stable light-emitting organic materials. researchgate.netmdpi.com
The design of emitter materials for OLEDs often involves creating donor-acceptor (D-A) molecular architectures to tune the electronic properties. The pyridazine (B1198779) moiety can function as an effective electron-acceptor unit. frontiersin.org For instance, novel donor-acceptor molecules incorporating a pyridazine acceptor have been synthesized and characterized for their potential in OLEDs. Some of these compounds exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency in OLEDs. frontiersin.org
In one study, a compound combining a pyridazine acceptor with two phenoxazine (B87303) donor units demonstrated a high reverse intersystem crossing rate (kRISC) of 3.9 x 10⁶ s⁻¹ and a fast delayed emission lifetime of less than 500 nanoseconds, which are desirable properties for efficient TADF emitters. frontiersin.org While this specific example does not use the pyrrolo[2,3-c]pyridazine core, it highlights the potential of the pyridazine unit in designing advanced emitters.
Furthermore, the strategy of using rigid, fused ring structures can lead to emitters with narrow emission bandwidths, which is crucial for achieving high color purity in displays. Iridium(III) complexes based on a pyrido[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole unit have been shown to be highly efficient emitters with narrow full width at half maxima (FWHM) of just 30 nm and high external quantum efficiencies (EQE) up to 24.5%. rsc.org This demonstrates that incorporating pyrrole-azine fused systems into organometallic complexes is a viable strategy for creating high-performance OLEDs.
The optoelectronic properties of these heterocyclic systems can be systematically tuned by modifying the peripheral aromatic units attached to the core structure. rsc.org This modular approach allows for the fine-tuning of absorption and emission wavelengths across the visible spectrum, a key requirement for developing a full range of colored emitters for display technology.
| Emitter Type | Key Feature | Performance Metric | Application |
| Pyridazine-based D-A Molecule | Thermally Activated Delayed Fluorescence (TADF) | Fast delayed emission (<500 ns) | High-efficiency OLEDs |
| Iridium(III) Complex with Pyrido-pyrrolo-carbazole | Rigid Structure | Narrow Emission (FWHM = 30 nm), High EQE (24.5%) | High Color Purity OLEDs |
| Pyrrolo[1,2-b]pyridazine Derivatives | High Fluorescence | Stable light emission | General OLED applications |
This table summarizes the optoelectronic properties and potential applications of various pyridazine and pyrrolopyridazine-related compounds in organic electronics.
Supramolecular Chemistry and Self-Assembly of Pyrrolo[2,3-c]pyridazine Derivatives
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The structure of 3-methyl-7H-pyrrolo[2,3-c]pyridazine, with its N-H group on the pyrrole (B145914) ring and nitrogen atoms on the pyridazine ring, provides ideal sites for forming hydrogen bonds, which are key drivers in molecular self-assembly.
Studies on related pyrrolo-azine alcohols have demonstrated the critical role of hydrogen bonding in their crystal formation. These molecules can form supramolecular dimers through strong and directional hydrogen bonds. mdpi.comresearchgate.net For example, the hydroxyl group can act as a hydrogen bond donor, while an ester group or a nitrogen atom on an adjacent molecule acts as an acceptor, leading to well-defined dimeric structures. mdpi.com
In the crystal structure of a derivative of the isomeric pyrrolo[2,3-d]pyridazine system, specifically ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate, intermolecular N-H···O and N-H···N hydrogen bonds link the molecules into a two-dimensional network. nih.gov This illustrates the capacity of the pyrrolopyridazine scaffold to create extended, ordered structures through self-assembly.
Hydrogen Bond Parameters in a Pyrrolo-azine Dimer
| Interaction Type | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| (O1-)H···O2* | 1.995 | 171.3 |
| (O1-)H···O2* | 2.040 | 176.9 |
| (O1-)H···O2* | 2.000 | 167.6 |
Data from a study on supramolecular dimers of pyrrolo-azine alcohols, demonstrating the typical geometry of hydrogen bonds driving self-assembly. mdpi.com
Beyond hydrogen bonding, π-π stacking interactions are also significant in the self-assembly of these planar, aromatic systems. The crystal structure of a 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine derivative shows that the planar molecules pack in a way that facilitates π-π stacking, with a typical interplanar spacing of 3.400 Å. mdpi.com This type of interaction is crucial for organizing molecules in the solid state and can influence the material's electronic properties, such as charge transport.
The combination of specific hydrogen bonding sites (N-H donor, pyridazinyl-N acceptors) and the potential for π-π stacking makes this compound and its derivatives highly promising building blocks for designing complex supramolecular architectures, including liquid crystals, gels, and crystalline frameworks with potential applications in materials science.
Applications in Chemical Sensors and Probes
The unique electronic and photophysical properties of the pyrrolopyridazine scaffold make it an attractive platform for the development of chemical sensors and fluorescent probes. The general principle behind these sensors is a measurable change in a property, such as color or fluorescence intensity, upon interaction with a specific analyte.
The pyridazine ring, being electron-deficient, can have its electronic properties significantly altered by external stimuli, such as changes in pH or the binding of metal ions. This can, in turn, affect the photophysical properties of the entire molecule. For instance, pyridazine–carbazole "push-pull" molecules have been designed as fluorescent probes for detecting volatile acids like trifluoroacetic acid (TFA). elsevierpure.com Protonation of the pyridazine unit by the acid induces an intramolecular charge transfer (ICT), leading to a change in the absorption spectrum and a quenching of the fluorescence emission, allowing for visual or spectroscopic detection. elsevierpure.com
Similarly, derivatives of the related pyrrolo[3,4-c]pyridine core have been developed as "turn-off" fluorescent chemosensors for the selective detection of Fe³⁺ and Fe²⁺ ions. acs.org These probes demonstrate high selectivity and sensitivity, capable of detecting these ions in the 10⁻⁷ M range. Their biocompatibility and low cytotoxicity also allow for their use in imaging metal ions within living cells. acs.org
Another application is in the development of probes for biologically important molecules. A pyridazine-based fluorescent probe was successfully designed to target and stain Aβ plaques, which are associated with Alzheimer's disease. nih.gov This probe exhibited a greater than 34-fold increase in fluorescence intensity upon binding to Aβ aggregates and possessed sufficient hydrophobicity to potentially cross the blood-brain barrier. nih.gov
Characteristics of Pyridazine-Based Fluorescent Probes
| Probe Scaffold | Target Analyte | Sensing Mechanism | Key Result |
|---|---|---|---|
| Pyridazine–Carbazole | Volatile Acids (TFA) | Fluorescence Quenching via ICT | Detection of acid vapors |
| Pyrrolo[3,4-c]pyridine | Fe³⁺/Fe²⁺ Ions | "Turn-off" Fluorescence | High selectivity and use in living cells |
| Pyridazine Donor-π-Acceptor | Aβ Plaques | "Turn-on" Fluorescence | >34-fold fluorescence enhancement |
This table showcases examples of how pyridazine-containing scaffolds are used in the design of fluorescent probes for various analytes.
The inherent fluorescence of many pyrrolopyridazine systems, combined with the responsive nature of the pyridazine ring, provides a strong foundation for creating a wide array of sensors for ions, small molecules, and biological macromolecules.
Coordination Chemistry and Metal Complexes of this compound (as Ligands)
The pyridazine moiety, with its two adjacent nitrogen atoms, is an excellent ligand for coordinating with metal ions. The lone pair of electrons on each nitrogen atom can be donated to a metal center to form stable coordination complexes. This coordinating ability has been extensively utilized in the field of inorganic and organometallic chemistry. researchgate.net
While specific studies on this compound as a ligand are not extensively documented in the provided search results, its potential can be inferred from the behavior of similar pyridazine-containing molecules. For example, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine has been used as a bidentate ligand to synthesize half-sandwich Ru(II) complexes. mdpi.com In these "piano stool" complexes, the pyridazine and pyrazole (B372694) nitrogen atoms coordinate to the ruthenium center, demonstrating the effective chelating ability of such N-heterocyclic systems. mdpi.com
The electronic properties of the ligand play a crucial role in determining the properties of the resulting metal complex. The electron-deficient nature of the pyridazine ring can influence the metal-to-ligand charge transfer (MLCT) bands, which are often responsible for the color and photophysical properties of the complex. mdpi.com
The pyrrolo[2,3-c]pyridazine scaffold offers multiple potential coordination modes. It could act as a monodentate ligand through one of the pyridazine nitrogens or potentially as a bidentate bridging ligand, linking two metal centers. The specific coordination mode would depend on the metal ion, the steric environment, and the reaction conditions. The formation of such coordination compounds can lead to materials with interesting magnetic, electronic, or catalytic properties. For instance, coordination polymers or metal-organic frameworks (MOFs) could be constructed using pyrrolopyridazine derivatives as the organic linkers, leading to materials with porous structures for applications in gas storage or catalysis.
Future Directions and Emerging Research Avenues for 3 Methyl 7h Pyrrolo 2,3 C Pyridazine Research
Cultivating Innovation in Synthesis: The Quest for Novel and Sustainable Methodologies for Pyrrolo[2,3-c]pyridazine Scaffolds
The development of new and sustainable synthetic methods for constructing the pyrrolo[2,3-c]pyridazine core is a cornerstone of future research. While classical synthetic routes have been established, the focus is now on environmentally benign and efficient processes. Green chemistry principles are becoming increasingly important, with an emphasis on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency. rsc.org
Another area ripe for exploration is the use of transition metal-catalyzed cross-coupling reactions to build the pyrrolo[2,3-c]pyridazine scaffold. Methods such as copper/iron-catalyzed intramolecular C(sp2)–H amination are at the forefront of sustainable synthesis, offering a direct and atom-economical way to form the fused ring system. rsc.org The continuous development of novel catalytic systems will be crucial for accessing a wider range of substituted pyrrolo[2,3-c]pyridazine derivatives.
| Synthetic Strategy | Key Features | Potential Advantages |
| Biomimetic Catalysis | Use of biocatalysts (e.g., β-cyclodextrin), aqueous reaction media. | Environmentally friendly, high selectivity, reusable catalysts. rsc.org |
| Multicomponent Reactions | Multiple reactions in a single pot. | Reduced reaction time, simplified purification, increased efficiency. researchgate.net |
| Transition Metal-Catalyzed C-H Amination | Direct formation of C-N bonds. | High atom economy, reduced pre-functionalization steps. rsc.org |
Unveiling New Chemical Frontiers: Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
A deeper understanding of the intrinsic reactivity of the 3-methyl-7H-pyrrolo[2,3-c]pyridazine scaffold is essential for unlocking its full potential in medicinal chemistry and materials science. Future research will focus on exploring uncharted reactivity patterns and developing novel transformation pathways to access a wider diversity of functionalized derivatives.
One area of significant interest is the investigation of 1,3-dipolar cycloaddition reactions involving the pyrrolo[2,3-c]pyridazine core. nih.gov These reactions can provide a powerful tool for the construction of complex polycyclic systems with potential biological activity. Further exploration of different dipoles and dipolarophiles will undoubtedly lead to the discovery of novel and interesting chemical transformations.
The selective functionalization of the pyrrole (B145914) and pyridazine (B1198779) rings of the scaffold is another key research direction. This includes the development of regioselective halogenation, nitration, and acylation reactions, which can provide valuable intermediates for further derivatization. Understanding the electronic properties of the bicyclic system will be crucial for predicting and controlling the regioselectivity of these reactions.
Furthermore, the concept of "skeletal editing," which involves the precise insertion or deletion of atoms within the heterocyclic core, represents a transformative approach to generating novel molecular architectures. ou.edudrugdiscoveryonline.com Applying such late-stage diversification strategies to the pyrrolo[2,3-c]pyridazine scaffold could rapidly expand the accessible chemical space and lead to the discovery of compounds with unique pharmacological profiles. ou.edudrugdiscoveryonline.com
The Digital Revolution in Chemistry: Integration of Artificial Intelligence and Machine Learning in Pyrrolo[2,3-c]pyridazine Discovery and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs based on the pyrrolo[2,3-c]pyridazine scaffold. rpress.co.inijettjournal.org These computational tools can significantly accelerate the drug discovery pipeline by enabling rapid and accurate prediction of molecular properties, identification of promising drug candidates, and optimization of synthetic routes. nih.govcrimsonpublishers.com
One of the key applications of AI and ML is in the de novo design of novel pyrrolo[2,3-c]pyridazine derivatives with desired biological activities. mdpi.com Generative models can be trained on large datasets of known bioactive molecules to generate new chemical structures with a high probability of being active against a specific biological target. This approach can significantly reduce the time and cost associated with traditional high-throughput screening.
Machine learning models can also be developed to predict a wide range of physicochemical and pharmacokinetic properties, such as solubility, permeability, metabolic stability, and toxicity. nih.gov By identifying potential liabilities early in the drug discovery process, these models can help to prioritize the most promising candidates for further experimental investigation. Furthermore, AI can be employed to optimize synthetic pathways, predicting reaction outcomes and suggesting the most efficient and sustainable routes to target molecules. drugdiscoveryonline.com
| AI/ML Application | Description | Potential Impact |
| De Novo Drug Design | Generation of novel molecular structures with desired properties. | Accelerated discovery of new drug candidates. mdpi.com |
| Property Prediction | In silico estimation of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early identification of potential liabilities, reduced attrition rates. nih.gov |
| Synthesis Optimization | Prediction of reaction outcomes and suggestion of optimal reaction conditions. | More efficient and sustainable chemical synthesis. drugdiscoveryonline.com |
Delving into the Biological Maze: Advanced Mechanistic Biological Investigations (Non-Clinical) and Target Validation in Complex Biological Systems
While numerous pyrrolopyridazine derivatives have demonstrated promising biological activities, a deeper understanding of their mechanisms of action at the molecular level is crucial for their successful translation into clinical candidates. nih.gov Future research will focus on advanced non-clinical mechanistic investigations and target validation in complex biological systems.
A key area of focus will be the identification and validation of the specific molecular targets of bioactive this compound derivatives. Techniques such as chemical proteomics, thermal shift assays, and genetic approaches can be employed to identify the direct binding partners of these compounds within the cell. Once a target is identified, further studies will be required to validate its role in the observed biological effect.
Advanced cell-based assays and animal models will be essential for elucidating the downstream signaling pathways modulated by these compounds. For instance, in the context of cancer, studies could focus on the effects of these compounds on cell cycle progression, apoptosis, and angiogenesis. For inflammatory diseases, the focus might be on their impact on cytokine production and immune cell function.
Moreover, understanding the structure-activity relationships (SAR) at a mechanistic level is paramount. For example, studies on pyrrolo[3,2-c]pyridine derivatives have shown their potential as colchicine-binding site inhibitors, impacting tubulin polymerization. nih.gov Similar detailed investigations for this compound derivatives will provide invaluable insights for the rational design of more potent and selective analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 3-methyl-7H-pyrrolo[2,3-c]pyridazine derivatives?
- Methodological Answer : The synthesis typically involves annelation of pyridazine precursors with heterocyclic fragments. For example, 4-cyano-5,6-diphenyl-3(2H)-pyridazinone can react with ethyl glycinate under reflux in ethanol to form ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate. Subsequent functionalization (e.g., hydrazine treatment) yields carbohydrazide derivatives . Key steps include cyclization via nucleophilic substitution and condensation reactions.
Q. How can researchers optimize purification for intermediates like 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine?
- Methodological Answer : Purification often employs silica gel chromatography with gradient elution (e.g., 0–9% ethyl acetate in petroleum ether). For bromo-chloro intermediates, monitoring by TLC and LC-MS ensures purity. Crystallization from ice-water after reaction quenching is effective for removing unreacted reagents .
Q. What spectroscopic techniques are critical for characterizing pyrrolo[2,3-c]pyridazine derivatives?
- Methodological Answer :
- ¹H NMR : Identifies substituent positions (e.g., aromatic protons at δ 7.40–8.74 ppm for fused rings) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
- LC-MS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks at m/z 362.0 for SEM-protected intermediates) .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for kinase inhibitor development?
- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables regioselective aryl/heteroaryl introduction. For example, 5-bromo derivatives react with 6-fluoropyridin-2-ylboronic acid using Pd(dppf)₂Cl₂ and Cs₂CO₃ in dioxane/water at 90°C to yield biaryl analogs. SEM (2-(trimethylsilyl)ethoxymethyl) protection prevents undesired side reactions .
Q. What strategies address contradictory reactivity data in cyclization reactions of pyrrolo[2,3-c]pyridazine amides?
- Methodological Answer : Discrepancies in cyclization outcomes (e.g., acetamido vs. chloroacetamido derivatives) arise from steric and electronic effects. Computational modeling (DFT) can predict transition states, while controlled heating (e.g., acetic anhydride reflux) optimizes ring closure to form oxazinone or benzoxazepine derivatives .
Q. How do fused pyrimido[4',5':4,5]furo[2,3-c]pyridazin-4(3H)-one derivatives impact anticancer activity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhances cytotoxicity by disrupting DNA replication. In vitro assays (MTT) on cancer cell lines (e.g., HeLa) show IC₅₀ values <10 µM for compounds like 2-mercapto-8,9-diphenyl derivatives. Safety indices (SI >5) are calculated using non-cancerous fibroblast controls .
Q. What mechanistic insights support the role of this compound in Bcl-xL inhibition?
- Methodological Answer : Molecular docking and SPR (surface plasmon resonance) reveal that the pyrrolopyridazine scaffold binds the BH3 domain of Bcl-xL, disrupting protein-protein interactions. Substituents at C-3 (e.g., methyl groups) improve hydrophobic contacts, validated by mutagenesis studies (Kd <100 nM) .
Methodological Challenges & Solutions
Q. How can researchers mitigate low yields in multi-step syntheses of SEM-protected intermediates?
- Answer : Optimize stoichiometry (e.g., 1.2 eq SEM-Cl per amine) and reaction temperature (−5°C to room temperature). Use anhydrous DMF to minimize hydrolysis. Post-reaction brine washes reduce emulsion formation during extraction .
Q. What computational tools predict metabolic stability of pyrrolo[2,3-c]pyridazine-based inhibitors?
- Answer : ADMET predictors (e.g., SwissADME) analyze logP, topological polar surface area (TPSA), and cytochrome P450 interactions. For instance, TPSA <90 Ų correlates with improved blood-brain barrier penetration for CNS-targeted compounds .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
